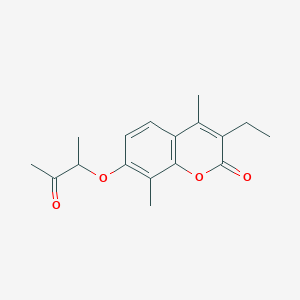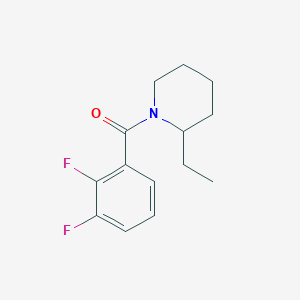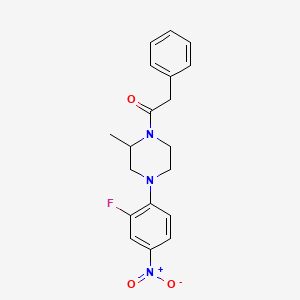
3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Descripción general
Descripción
3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C17H20O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 288.13615911 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The compound 3-ethyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, belonging to the class of chromenes, plays a significant role in chemical synthesis. Research into chromenes has led to the development of efficient synthesis methods, such as the one-pot synthesis technique using K10 montmorillonite clay as a heterogeneous catalyst. This method demonstrates a solvent-free, metal-free approach, providing an environmentally friendly alternative for the synthesis of chromene derivatives with high functional group tolerance and excellent yields (Zhang et al., 2018).
Catalysis and Reaction Mechanisms
Research on chromenes also explores novel catalytic systems and reaction mechanisms. For instance, the use of ionic liquids as catalysts has been reported to promote Knoevenagel condensation efficiently, leading to the synthesis of chromene derivatives under mild conditions. This catalytic system offers advantages like simplicity, speed, and high yield, along with the possibility of catalyst recycling, making it a valuable tool in green chemistry (Shelke et al., 2009).
Propiedades
IUPAC Name |
3-ethyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-6-13-9(2)14-7-8-15(20-12(5)11(4)18)10(3)16(14)21-17(13)19/h7-8,12H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMINHDQHXJRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-adamantylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4055358.png)

![N-allyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4055365.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4055376.png)
![2,2-diphenyl-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4055384.png)
![2-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4055399.png)

![methyl N-[(3-chloro-1-benzothien-2-yl)carbonyl]leucinate](/img/structure/B4055412.png)
![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4055419.png)
![4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4055421.png)
![1,1'-(1,4-piperazinediyl)bis[3-(2,4-dimethylphenoxy)-2-propanol]](/img/structure/B4055423.png)
![N-[1-(methoxymethyl)cyclopentyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B4055446.png)
![methyl 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4055454.png)
![5-(2-hydroxy-3-methoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4055461.png)
